ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate
Description
Ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate is a 1,2,4-triazole derivative characterized by a methylamino group at position 5 and a methyl group at position 4 of the triazole ring. This compound belongs to a broader class of triazole-based molecules studied for diverse pharmacological activities, including anticancer, antimicrobial, and stress-protective effects .
Properties
IUPAC Name |
ethyl 2-[4-methyl-5-(methylamino)-1,2,4-triazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-4-14-7(13)5-6-10-11-8(9-2)12(6)3/h4-5H2,1-3H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYHUDOJGRBHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(N1C)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate are neurological cells , specifically human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary form of active immune defense and neurons being responsible for transmitting information throughout the body.
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. This interaction results in promising neuroprotective and anti-inflammatory properties.
Biological Activity
Ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate (CAS No. 1567078-48-1) is a compound that belongs to the class of triazole derivatives. Triazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article focuses on the biological activity of this specific triazole derivative, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula . Its structure is characterized by a triazole ring substituted with a methylamino group and an ethyl acetate moiety. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. This compound has shown promise in various in vitro studies:
-
Cell Line Studies :
- In studies evaluating its effects on human cancer cell lines such as MCF-7 (breast carcinoma), A549 (lung carcinoma), and SW480 (colon carcinoma), the compound demonstrated notable antiproliferative effects. The mechanism of action appears to involve cell cycle arrest and apoptosis induction, similar to other triazole-based compounds .
- Mechanism of Action :
Antimicrobial Activity
Triazoles are also known for their antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains:
- Antibacterial Studies :
Data Table: Summary of Biological Activities
| Biological Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15.0 | |
| Anticancer | A549 | 12.5 | |
| Antibacterial | E. coli | 20.0 | |
| Antibacterial | S. aureus | 18.0 |
Case Study 1: Antiproliferative Effects
In a study published in Molecules, researchers synthesized several triazole derivatives and evaluated their anticancer activities using MTT assays. This compound was among the most potent compounds tested against the MCF-7 cell line, exhibiting an IC50 value of 15 µM .
Case Study 2: Mechanistic Insights
Another research article focused on understanding the mechanism behind the anticancer activity of triazole derivatives. It was found that compounds similar to this compound induced G2/M phase arrest and promoted apoptosis in cancer cell lines through mitochondrial pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Triazole Ring
The biological and chemical properties of 1,2,4-triazole derivatives are highly dependent on substituents. Key analogues and their differences are summarized below:
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., nitro, CF₃ in 9c) increase reactivity but may reduce metabolic stability compared to electron-donating groups (e.g., methylamino in the target compound) .
- Lipophilicity : Bicyclic terpene substituents (5l) and ethyl esters enhance lipophilicity, favoring blood-brain barrier penetration .
- Ionic vs. Ester Forms : Sodium/potassium salts (e.g., –10) exhibit higher solubility but shorter half-lives (t₁/₂ = 0.32 hours) compared to ester derivatives, which may prolong systemic exposure .
Anticancer Activity:
- Compound 2 () inhibits melanoma and breast cancer spheroid growth via thioacetate-mediated apoptosis.
- Comparison: The target compound lacks a thio group but may leverage the methylamino group for DNA interaction.
Stress-Protective Effects:
- Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate reduces liver damage in stress models by modulating oxidative pathways .
Pharmacokinetics:
Q & A
Q. Basic Research Focus :
- Methodological Answer : Synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions of thiosemicarbazides or hydrazides under acidic or basic conditions. For example, sodium salts of xanthines have been used as precursors for intramolecular cyclization with ethyl isothiocyanate to form triazole-thioacetate derivatives . Purification often employs recrystallization using polar solvents (e.g., ethanol/water mixtures) or chromatographic techniques. Hydrophilic interaction liquid chromatography (HILIC) is effective for isolating polar triazole derivatives, as demonstrated for morpholinium analogs .
How can researchers resolve contradictions in reported bioactivity data for 1,2,4-triazole derivatives like this compound?
Q. Advanced Research Focus :
- Methodological Answer : Contradictions in bioactivity (e.g., hepatoprotective vs. stress-protective effects) may arise from differences in experimental models or structural variations. Researchers should:
- Conduct comparative studies using standardized assays (e.g., acute immobilization stress models for liver histology ).
- Perform structure-activity relationship (SAR) analyses to isolate the effects of substituents like the methylamino group.
- Validate findings using orthogonal methods (e.g., HPLC-DAD for quantifying active pharmaceutical ingredients ).
What computational tools are suitable for analyzing the thermodynamic stability of this compound?
Q. Advanced Research Focus :
- Methodological Answer : Thermodynamic parameters (e.g., Gibbs free energy of transfer) can be determined via hydrophilic chromatography by analyzing retention times at varying temperatures. For morpholinium triazole analogs, enthalpy-entropy compensation plots revealed dominant hydrophobic interactions with the stationary phase . Density functional theory (DFT) calculations can predict solubility and stability using PSA (80.52) and logP values derived from analogs .
How can researchers design pharmacokinetic studies for this compound?
Q. Basic Research Focus :
- Methodological Answer :
- Sampling : Collect blood/tissue samples at intervals (e.g., 5-minute increments) to capture rapid distribution phases, as seen with potassium triazole derivatives .
- Analytical Validation : Use HPLC-DAD with a C18 column and mobile phases like acetonitrile-phosphate buffer (pH 3.0) for quantification .
- Modeling : Apply non-compartmental analysis to estimate half-life (t1/2) and AUC, adjusting for species-specific metabolic differences .
What strategies are effective for identifying metabolites of this compound?
Q. Advanced Research Focus :
- Methodological Answer :
- In vitro assays : Incubate the compound with liver microsomes and NADPH to simulate phase I metabolism.
- LC-MS/MS : Use high-resolution mass spectrometry to detect sulfoxide or demethylated metabolites, as demonstrated for morpholinomethyl triazole derivatives .
- Isotopic labeling : Track <sup>13</sup>C or <sup>15</sup>N isotopes in the triazole ring to confirm metabolic pathways.
How can researchers optimize formulation stability for this compound in preclinical studies?
Q. Basic Research Focus :
- Methodological Answer :
- Excipient screening : Test microcrystalline cellulose or granulated sugars to improve flowability and bulk density during direct tablet pressing .
- Stability testing : Store formulations at 25°C/60% RH and monitor degradation via accelerated stability protocols (ICH Q1A).
- Compatibility studies : Use DSC or FTIR to detect interactions between the compound and lubricants like magnesium stearate .
What experimental approaches can elucidate the anti-stress mechanisms of this compound?
Q. Advanced Research Focus :
- Methodological Answer :
- Histopathology : Assess liver sections for stress-induced damage (e.g., hepatocyte necrosis, inflammatory infiltrates) using H&E staining, as done for sodium triazole analogs .
- Biomarker analysis : Quantify cortisol, IL-6, and oxidative stress markers (e.g., MDA, SOD) in serum.
- Transcriptomics : Perform RNA-seq on liver tissue to identify pathways like Nrf2/ARE or NF-κB modulated by the compound .
How can researchers address discrepancies in the neuroprotective vs. hepatotoxic potential of 1,2,4-triazole derivatives?
Q. Advanced Research Focus :
- Methodological Answer :
- Dose-response studies : Establish NOAEL and LOAEL values using rodent models.
- Organ-specific toxicity screening : Compare liver enzyme (ALT, AST) and neuronal (BDNF, GFAP) biomarkers.
- Molecular docking : Predict binding affinities to off-target receptors (e.g., NMDA or CYP450 isoforms) using AutoDock Vina .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
